(R)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
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Overview
Description
“®-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS number 201039-13-6 . It has a molecular weight of 210.28 . The IUPAC name for this compound is tert-butyl (2R)-2-(cyanomethyl)-1-pyrrolidinecarboxylate .
Physical and Chemical Properties This compound is a liquid at room temperature . It has a boiling point of 327.375°C at 760 mmHg . The compound should be stored at 4°C .
Scientific Research Applications
Enantioselective Synthesis and Medicinal Chemistry Applications
- Enantioselective Nitrile Anion Cyclization : The synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy was demonstrated, offering a practical asymmetric synthesis pathway. This method allows for the efficient production of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone, with an overall yield of 71%. Such pyrrolidines are crucial intermediates in the synthesis of various pharmaceuticals (Chung et al., 2005).
Chemical Synthesis and Structural Analysis
- Synthesis and Crystal Structure Analysis : The synthesis and X-ray diffraction studies of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, utilizing iso-butoxycarbonyl chloride (i-BuOCOCl) via mixed anhydride method, were conducted. The compound’s proline ring exhibits an envelope conformation, providing valuable insights into the stereochemistry of similar compounds (Naveen et al., 2007).
Catalysis and Mechanistic Insights
- CYP450-Mediated Metabolism Studies : Research into the metabolism of CP-533,536, a prostaglandin E2 agonist for bone healing, has revealed insights into the oxidation mechanisms of compounds with tert-butyl groups. CYP2C8 and CYP3A isoforms were found to metabolize the tert-butyl moiety, leading to the formation of various oxidized metabolites. This study offers a deep understanding of how similar compounds might be metabolized in the body, which is crucial for drug development (Prakash et al., 2008).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302, which indicates that it may be harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .
Properties
IUPAC Name |
tert-butyl (2R)-2-(cyanomethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-6,8H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNDDHMLFYORQI-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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